molecular formula C5H8ClN3O2S B1586031 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide CAS No. 88398-46-3

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide

Cat. No.: B1586031
CAS No.: 88398-46-3
M. Wt: 209.66 g/mol
InChI Key: NYDANSQFEDVGJL-UHFFFAOYSA-N
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Description

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Biochemical Analysis

Biochemical Properties

5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including organ damage or disruption of normal physiological processes. Threshold effects have been observed, indicating a dosage-dependent response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. The compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and chromatin structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom and the sulfonamide group enhances its potential as an enzyme inhibitor and its utility in medicinal chemistry .

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDANSQFEDVGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363347
Record name 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-46-3
Record name 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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